molecular formula C22H17BrClN3O2S B2644102 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1207039-11-9

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2644102
CAS RN: 1207039-11-9
M. Wt: 502.81
InChI Key: YTCONEIRQWSOOW-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H17BrClN3O2S and its molecular weight is 502.81. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The compound exhibits a near ‘‘V’’ shaped structure, with two aromatic planes at an angle of approximately 84°. Its 3-D arrays are generated through various intermolecular interactions like hydrogen bonds (N–H···O, N–H···N, N–H···F, and C–H···N) and other interactions (C–H···π, C–Cl···π, and C–O···π) (Boechat et al., 2011).

Synthesis and Biological Activities

The compound has been synthesized in different forms for potential biological applications. For instance, it has been included in the synthesis of thiazolopyrimidine derivatives, demonstrating significant antinociceptive and anti-inflammatory activities in preclinical models (Selvam et al., 2012). Similarly, derivatives of this compound, particularly bearing different heterocyclic ring systems, have been synthesized and screened for their potential antitumor activity against various human tumor cell lines (Yurttaş et al., 2015).

Antiprotozoal Properties

This compound and its derivatives have been explored for their antiprotozoal properties. Certain derivatives have shown strong DNA affinities and potent in vitro and in vivo activities against pathogens like T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClN3O2S/c23-16-5-3-15(4-6-16)20-12-25-22(27(20)13-19-2-1-11-29-19)30-14-21(28)26-18-9-7-17(24)8-10-18/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCONEIRQWSOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

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